2-Chloro-4-(fluoromethyl)pyrimidine

Description

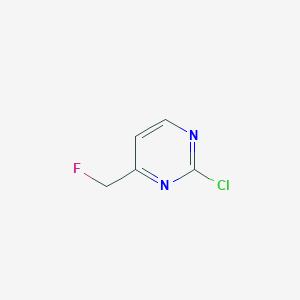

2-Chloro-4-(fluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a fluorine-containing methyl group at the C4 position and a chlorine atom at C2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The fluoromethyl (-CH2F) substituent introduces moderate electron-withdrawing effects, which can influence electronic distribution, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-4-(fluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-8-2-1-4(3-7)9-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBQVRXQHMAPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CF)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(fluoromethyl)pyrimidine typically involves the introduction of a fluoromethyl group into a pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with a fluoromethylating agent under specific conditions. For example, the reaction can be carried out using fluoromethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(fluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Fluoromethyl carboxylic acids.

Reduction: Methyl-substituted pyrimidines.

Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-4-(fluoromethyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

Agrochemicals: It is employed in the development of herbicides and fungicides due to its ability to interfere with biological pathways in plants and fungi.

Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(fluoromethyl)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. In agrochemicals, it may inhibit essential enzymes in plants or fungi, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-chloropyrimidines are highly dependent on substituents at the C4 position. Below is a comparative analysis of 2-Chloro-4-(fluoromethyl)pyrimidine with structurally related compounds:

Substituent Effects on Reactivity and Electronic Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., -CF3, -NO2): Increase ring stability but may slow substitution reactions. For instance, 2-Chloro-4-(trifluoromethyl)pyrimidine is less reactive toward nucleophiles compared to its fluoromethyl counterpart .

- Electron-Donating Groups (e.g., -SCH3): Facilitate nucleophilic displacement at C2, enabling sequential functionalization .

- Bulkier Substituents (e.g., -O-C6H4-NO2): Introduce steric hindrance, affecting reaction kinetics and molecular interactions .

Pharmacological Activity

Substituents at C4 significantly impact biological activity:

- Anticonvulsant Effects: 2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine derivatives demonstrated efficacy in maximal electroshock (MES) and subcutaneous metrazol (scMET) tests, with protection at 30–100 mg/kg doses. Fluorinated analogs like this compound may exhibit enhanced blood-brain barrier penetration due to fluorine’s lipophilicity .

- Anticancer Potential: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine showed promise as a lung/colon cancer intermediate, suggesting that fluoromethyl derivatives could be optimized for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.